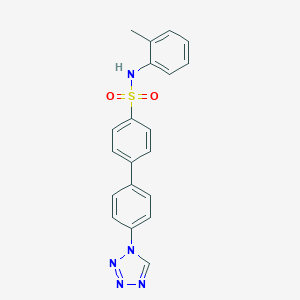
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as MTSBPS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis. By inhibiting MMP activity, this compound may prevent cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and cell cycle arrest. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Angiogenesis plays a crucial role in cancer growth and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2.
実験室実験の利点と制限
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has several advantages for lab experiments. It has been shown to have a high degree of selectivity towards MMPs and COX-2, making it a potential therapeutic agent with fewer side effects. This compound has also been shown to have good stability and solubility in water, making it easy to handle in lab experiments. However, this compound has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One potential direction is to study its potential use in combination with other chemotherapeutic agents to enhance its anti-tumor effects. Another direction is to study the effects of this compound on other MMPs and COX isoforms to determine its selectivity and potential side effects. Further studies are also needed to determine the optimal dosage and administration route for this compound in therapeutic applications. Finally, additional studies are needed to determine the potential toxicity and safety of this compound in vivo.
合成法
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been synthesized using various methods, including the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(II) sulfate and sodium ascorbate. The yield of this compound using these methods is around 60-70%.
科学的研究の応用
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C20H17N5O2S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
N-(2-methylphenyl)-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N5O2S/c1-15-4-2-3-5-20(15)22-28(26,27)19-12-8-17(9-13-19)16-6-10-18(11-7-16)25-14-21-23-24-25/h2-14,22H,1H3 |
InChIキー |
DVCPQCGSJXCQIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4 |
正規SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)


![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)


